molecular formula C15H13Cl2N3O4S B12188880 N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine

Cat. No.: B12188880
M. Wt: 402.3 g/mol
InChI Key: MPRGPRRYIWFTTB-UHFFFAOYSA-N
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Description

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine is a compound with a complex structure that includes a dichlorophenyl group, a thiazole ring, and a glycylglycine moiety. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine typically involves multiple steps, starting with the formation of the thiazole ring. The dichlorophenyl group is introduced through a substitution reaction, followed by the acetylation of the thiazole ring. The final step involves coupling the acetylated thiazole with glycylglycine under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and large-scale reactors, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in inflammatory pathways by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . The dichlorophenyl group and thiazole ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.

    Thiazole derivatives: Compounds with a thiazole ring that exhibit various biological activities.

Properties

Molecular Formula

C15H13Cl2N3O4S

Molecular Weight

402.3 g/mol

IUPAC Name

2-[[2-[[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H13Cl2N3O4S/c16-9-2-1-3-10(17)14(9)15-20-8(7-25-15)4-11(21)18-5-12(22)19-6-13(23)24/h1-3,7H,4-6H2,(H,18,21)(H,19,22)(H,23,24)

InChI Key

MPRGPRRYIWFTTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CC(=O)NCC(=O)NCC(=O)O)Cl

Origin of Product

United States

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